molecular formula C11H20Cl2N2O B13042110 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl

Cat. No.: B13042110
M. Wt: 267.19 g/mol
InChI Key: OTDNUYRSVXFDDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl typically involves the reaction of 3-(2-hydroxyethoxy)benzylamine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, oxides, and reduced amines .

Scientific Research Applications

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is widely used in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction leads to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with biological targets. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H20Cl2N2O

Molecular Weight

267.19 g/mol

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12;;/h3-5,8H,6-7,9,12H2,1-2H3;2*1H

InChI Key

OTDNUYRSVXFDDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)CN.Cl.Cl

Origin of Product

United States

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